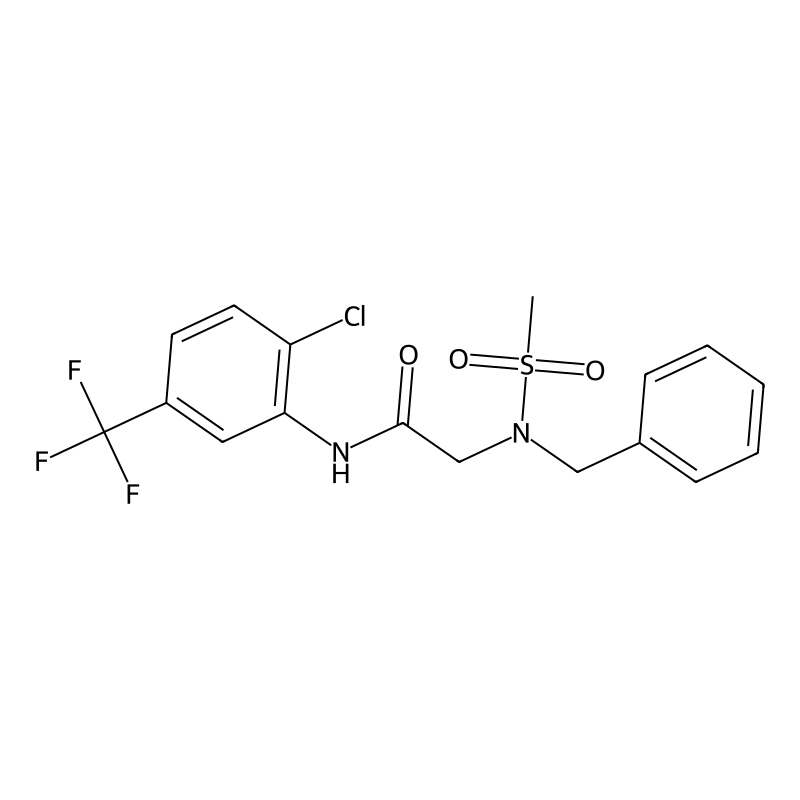

2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Catalog No.

S8003593

CAS No.

M.F

C17H16ClF3N2O3S

M. Wt

420.8 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H16ClF3N2O3S

Molecular Weight

420.8 g/mol

InChI

InChI=1S/C17H16ClF3N2O3S/c1-27(25,26)23(10-12-5-3-2-4-6-12)11-16(24)22-15-9-13(17(19,20)21)7-8-14(15)18/h2-9H,10-11H2,1H3,(H,22,24)

InChI Key

VCGZEHFVDDMRFW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, commonly known as BTAA, is a sulfonamide-based compound that has garnered significant attention in scientific research in recent years. Its unique chemical properties and potential applications in various fields of research and industry have made it a topic of great interest. This paper aims to provide an in-depth analysis of BTAA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

BTAA is a sulfonamide-based compound that was first synthesized in 2011 by researchers at the University of Texas at Austin. It is a promising compound due to its ability to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. BTAA's chemical structure consists of a sulfonamide group attached to an aromatic ring and an amide group. The compound has a molecular weight of 435.88 g/mol and a melting point of 213-215 °C.

BTAA is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide. Its solubility characteristics make it suitable for use in various scientific experiments and applications. BTAA is stable under acidic and neutral conditions but degrades rapidly under basic conditions. It is also light-sensitive and should be stored in a dark container.

BTAA can be synthesized through a multistep process that involves the reaction of several intermediates. The exact synthesis pathway depends on the desired purity and yield of the final product. Characterization of BTAA can be done through various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy. These techniques provide information on the molecular structure and purity of BTAA.

Various analytical methods have been developed to detect and quantify BTAA in different matrices such as biological fluids and environmental samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and electrochemical techniques. These methods are valuable in determining the concentration of BTAA in various applications and in evaluating its performance as an inhibitor of various enzymes.

BTAA exhibits promising biological properties that make it a potential candidate for drug development and as a tool for investigating enzyme activity in various biological systems. Studies have shown that BTAA inhibits the activity of several enzymes such as carbonic anhydrase (CA) and histone deacetylase (HDAC), which are involved in various biological processes such as cancer cell growth and proliferation. BTAA has also been shown to exhibit antitumor activity in various cancer cell lines.

Several studies have evaluated the toxicity and safety of BTAA in scientific experiments. These studies have shown that BTAA is relatively non-toxic at low concentrations but can exhibit some toxicity at higher concentrations. However, no significant adverse effects have been observed in animal studies.

BTAA has potential applications in various scientific experiments, including drug development, bioanalytical assays, and enzyme activity assays. It can also be used as a research tool to investigate the activity of various enzymes involved in different biological processes.

The research on BTAA is still in its early stages, and most of the studies have been focused on its biological properties and potential applications as a drug candidate. However, recent studies have also investigated its potential applications in bioanalytical assays and as a tool for investigating enzyme activity.

The unique properties of BTAA make it a potential candidate for various research and industrial applications. Its use as a drug candidate and a tool for investigating enzyme activity can have significant implications in the pharmaceutical and biotechnology industries.

Although BTAA exhibits promising properties, it also has limitations that need to be addressed in future research. One major limitation is its low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, more studies are needed to evaluate its toxicity and safety in different biological systems. Future research should also focus on developing efficient and scalable methods for synthesizing BTAA and improving its solubility characteristics.

- Investigating the effect of BTAA on enzyme activity in different biological systems

- Developing more sensitive and efficient analytical methods for quantifying BTAA in various matrices

- Understanding the mechanism of action of BTAA as an inhibitor of various enzymes

- Evaluating the potential of BTAA as a drug candidate for various diseases

- Developing methods to improve the solubility characteristics of BTAA

- Investigating the potential of BTAA as a research tool for investigating enzyme activity in various biological systems

- Developing efficient and scalable methods for synthesizing BTAA

- Evaluating the toxicity and safety of BTAA in different biological systems

- Investigating the potential of BTAA in bioanalytical assays and other scientific applications

- Exploring the role of BTAA in various biological processes and diseases.

- Developing more sensitive and efficient analytical methods for quantifying BTAA in various matrices

- Understanding the mechanism of action of BTAA as an inhibitor of various enzymes

- Evaluating the potential of BTAA as a drug candidate for various diseases

- Developing methods to improve the solubility characteristics of BTAA

- Investigating the potential of BTAA as a research tool for investigating enzyme activity in various biological systems

- Developing efficient and scalable methods for synthesizing BTAA

- Evaluating the toxicity and safety of BTAA in different biological systems

- Investigating the potential of BTAA in bioanalytical assays and other scientific applications

- Exploring the role of BTAA in various biological processes and diseases.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

420.0522257 g/mol

Monoisotopic Mass

420.0522257 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds